4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one
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Overview
Description
4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one is an organic compound with the molecular formula C18H24O It is known for its unique structure, which includes a cyclohexene ring substituted with a pentyl chain and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one typically involves the reaction of 4-methylphenylpentyl bromide with cyclohex-2-en-1-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydroxide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or sodium methoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the benzylic position.
Scientific Research Applications
4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one
- 4-[4-(4-Methylphenyl)pentyl]cyclohex-1-en-1-one
Uniqueness
4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.
Properties
CAS No. |
81842-25-3 |
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Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H24O/c1-14-6-10-17(11-7-14)15(2)4-3-5-16-8-12-18(19)13-9-16/h6-8,10-12,15-16H,3-5,9,13H2,1-2H3 |
InChI Key |
DOFWKGUTKZRWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCCC2CCC(=O)C=C2 |
Origin of Product |
United States |
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